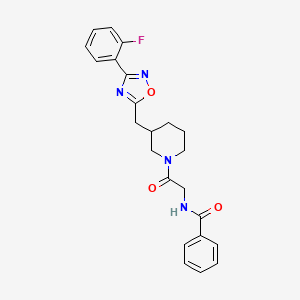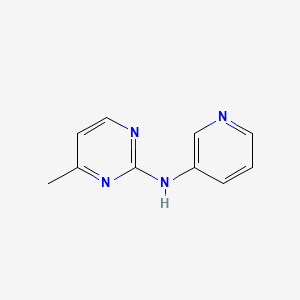![molecular formula C19H20FNO2 B2432194 (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methylphenyl)amino]prop-2-en-1-one CAS No. 477889-22-8](/img/structure/B2432194.png)
(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methylphenyl)amino]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methylphenyl)amino]prop-2-en-1-one is an organic compound with a complex structure that includes a fluoropropoxy group, a phenyl ring, and a methylanilino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methylphenyl)amino]prop-2-en-1-one typically involves a multi-step process:
Formation of the Fluoropropoxy Group: This step involves the reaction of 3-fluoropropanol with a suitable phenyl halide under basic conditions to form the 3-fluoropropoxyphenyl intermediate.
Formation of the Methylanilino Group: This step involves the reaction of aniline with a methylating agent to form the methylanilino intermediate.
Coupling Reaction: The final step involves the coupling of the 3-fluoropropoxyphenyl intermediate with the methylanilino intermediate under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methylphenyl)amino]prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and anilino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methylphenyl)amino]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methylphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodobenzoic Acid: This compound has a similar phenyl ring structure but differs in its functional groups.
4,4’-Dichlorobenzophenone: This compound also has a phenyl ring structure but with different substituents.
Uniqueness
(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methylphenyl)amino]prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-15-4-2-5-17(14-15)21-12-10-19(22)16-6-8-18(9-7-16)23-13-3-11-20/h2,4-10,12,14,21H,3,11,13H2,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKQMIMUXLJRRD-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC=CC(=O)C2=CC=C(C=C2)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2432112.png)
![6-[2-(Dimethylamino)ethyl]-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2432113.png)



![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)thiophene-2-sulfonamide](/img/structure/B2432121.png)

![2-(2,4-dimethylphenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2432123.png)



![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2432128.png)

![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1lambda6-thiolane-1,1-dione](/img/structure/B2432133.png)
